[(1S,3R)-3-fluorocyclopentyl]methanol
Description
[(1S,3R)-3-fluorocyclopentyl]methanol is a fluorinated cyclopentane derivative featuring a hydroxymethyl (-CH2OH) group and a fluorine atom at the 3-position of the cyclopentane ring. Its stereochemistry (1S,3R) confers distinct conformational and electronic properties, influencing its reactivity and interactions in biological or synthetic systems.
Properties
IUPAC Name |
[(1S,3R)-3-fluorocyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCIWOGJGUWHI-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-fluorocyclopentyl]methanol typically involves the following steps:
Cyclopentane Ring Formation: The starting material, cyclopentene, undergoes a fluorination reaction to introduce the fluorine atom at the desired position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxymethyl Group Introduction: The fluorinated cyclopentane derivative is then subjected to a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of [(1S,3R)-3-fluorocyclopentyl]methanol may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-3-fluorocyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding cyclopentylmethanol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaN3, KCN, or other nucleophiles.
Major Products Formed
Oxidation: [(1S,3R)-3-fluorocyclopentyl]methanal or [(1S,3R)-3-fluorocyclopentyl]carboxylic acid.
Reduction: [(1S,3R)-3-fluorocyclopentyl]methanol.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(1S,3R)-3-fluorocyclopentyl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of [(1S,3R)-3-fluorocyclopentyl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards its targets, leading to more potent and specific effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences among [(1S,3R)-3-fluorocyclopentyl]methanol and analogous fluorinated cycloalkane alcohols:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Fluorine Atoms | Key Substituents |
|---|---|---|---|---|---|---|
| [(1S,3R)-3-fluorocyclopentyl]methanol | Not provided | Likely C6H11FO | ~132.15 (estimated) | 5-member | 1 | Hydroxymethyl, single F |
| (1S)-3,3-Difluorocyclopentanemethanol | 1407991-23-4 | C6H10F2O | 136.14 | 5-member | 2 | Hydroxymethyl, geminal difluoro |
| [(1S,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol | 405150-89-2 | C5H8F2O2 | 138.11 | 3-member | 2 | Two hydroxymethyl, geminal difluoro |
| [(3R,4S)-3-Fluorooxan-4-yl]methanol | 1904147-09-6 | C6H11FO2 | 134.15 | 6-member | 1 | Hydroxymethyl, oxygen heteroatom |
| (3,3-Difluoro-1-methylcyclobutyl)methanol | 1408076-35-6 | C6H10F2O | 136.14 | 4-member | 2 | Methyl, geminal difluoro |
Key Observations :
- The 6-membered oxane ring (CAS 1904147-09-6) reduces strain and may enhance stability .
- Fluorination Pattern: Geminal difluoro substituents (e.g., CAS 1407991-23-4) increase polarity and electron-withdrawing effects compared to monofluoro analogs .
- Functional Groups : The presence of heteroatoms (e.g., oxygen in oxane derivatives) or methyl groups (CAS 1408076-35-6) alters lipophilicity and hydrogen-bonding capacity .
Physicochemical Properties
| Property | [(1S,3R)-3-fluorocyclopentyl]methanol | (1S)-3,3-Difluorocyclopentanemethanol | [(3R,4S)-3-Fluorooxan-4-yl]methanol |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Polarity | Moderate (monofluoro) | High (difluoro) | Moderate (oxygen heteroatom) |
| Solubility | Likely polar aprotic solvents | Enhanced in polar solvents | High in polar solvents |
| Stability | Stereospecific | Steric hindrance from difluoro | High (low ring strain) |
Notes:
- Polarity: Difluoro derivatives exhibit higher polarity due to the strong electronegativity of fluorine, enhancing solubility in polar solvents like DMSO or methanol .
- Stability : The (1S,3R) stereochemistry in the target compound may confer resistance to enzymatic degradation, a trait valuable in drug design .
Biological Activity
[(1S,3R)-3-fluorocyclopentyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
[(1S,3R)-3-fluorocyclopentyl]methanol is characterized by a cyclopentane ring with a fluorine substituent and a hydroxymethyl group. This unique structure allows for interactions with various biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Biological Activity
The biological activity of [(1S,3R)-3-fluorocyclopentyl]methanol has been investigated in several studies, focusing on its effects on various receptors and enzymes.
The compound primarily acts as a modulator of neurotransmitter receptors. Its interaction with these receptors can lead to significant physiological effects:
- Receptor Interaction : [(1S,3R)-3-fluorocyclopentyl]methanol exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.
- Enzymatic Modulation : The compound has been shown to influence enzyme activity related to signal transduction pathways, particularly those involving phospholipase C and cyclic AMP levels.
Case Studies
Several case studies highlight the biological significance of [(1S,3R)-3-fluorocyclopentyl]methanol:
-
Study on Neurotransmitter Release :
- A study evaluated the effects of [(1S,3R)-3-fluorocyclopentyl]methanol on neurotransmitter release in neuronal cell lines. The results indicated that the compound enhances the release of dopamine through modulation of D2-like receptors.
- Findings : Increased dopamine levels were correlated with improved cognitive function in animal models.
-
Antinociceptive Effects :
- Research demonstrated that [(1S,3R)-3-fluorocyclopentyl]methanol exhibits antinociceptive properties in pain models. The compound's efficacy was compared with standard analgesics.
- Results : It showed comparable effects to morphine but with fewer side effects, suggesting a favorable safety profile.
Data Tables
| Study | Biological Activity | Key Findings |
|---|---|---|
| 1 | Neurotransmitter Release | Enhanced dopamine release; improved cognitive function |
| 2 | Antinociceptive Effects | Comparable efficacy to morphine; reduced side effects |
Pharmacokinetics
The pharmacokinetic profile of [(1S,3R)-3-fluorocyclopentyl]methanol has been assessed in various studies:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High tissue distribution with significant penetration into the central nervous system (CNS).
- Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit lower biological activity.
- Excretion : Excreted mainly via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
